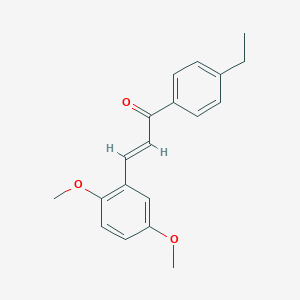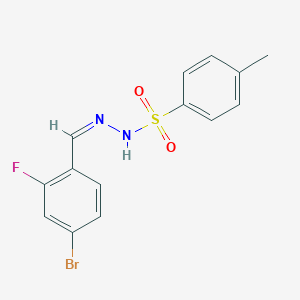
PA-6 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PA-6 dihydrochloride, also known as N-Phenyl-N'-(2-pyridyl)thiourea dihydrochloride, is a type of organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 253.14 g/mol and a melting point of 198-200°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. PA-6 dihydrochloride is a member of the thiourea family of compounds and has a wide range of applications in biochemical and physiological research.
Applications De Recherche Scientifique
PA-6 dihydrochloride is widely used in scientific research applications. It is used as a reagent in the synthesis of other organic compounds, as well as in the study of enzyme kinetics and biochemical pathways. In addition, it is used in the study of cell signaling, protein-protein interactions, and drug-target interactions.
Mécanisme D'action
PA-6 dihydrochloride is a competitive inhibitor of phosphodiesterase (PDE), which is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting the activity of PDE, PA-6 dihydrochloride increases the levels of cAMP in cells, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
PA-6 dihydrochloride has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In addition, it has been shown to have antioxidant and neuroprotective effects, and can also act as a vasodilator and increase blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
PA-6 dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature and in aqueous solutions. In addition, it is soluble in a number of solvents and has a wide range of applications in biochemical and physiological research. However, there are some limitations to its use in laboratory experiments. It is toxic in high concentrations and can be irritating to the skin and eyes. In addition, it can be difficult to accurately measure its concentration due to its low solubility in some solvents.
Orientations Futures
PA-6 dihydrochloride has a wide range of potential applications in scientific research. In the future, it may be used to study the effects of cAMP on gene expression and cellular signaling pathways, as well as to develop new drugs and treatments for diseases. In addition, it may be used to develop new methods for the synthesis of organic compounds, and to study the effects of oxidative stress on cells. Finally, it may be used to study the effects of drugs on the body and to develop new methods for drug delivery.
Méthodes De Synthèse
PA-6 dihydrochloride is synthesized in a two-step process. The first step involves the reaction of phenylthiourea with pyridine in aqueous solution. This reaction produces the intermediate product, PA-6 dihydrochloride'-(2-pyridyl)thiourea. The second step involves the reaction of the intermediate product with hydrochloric acid in an aqueous solution to produce PA-6 dihydrochloride.
Propriétés
IUPAC Name |
N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2.2ClH/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25;;/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFGUSVZSLUUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PA-6 dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)







![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)

